Prebetanin

Description

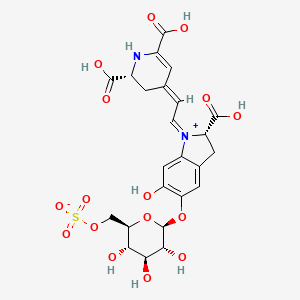

Structure

2D Structure

3D Structure

Properties

CAS No. |

13798-16-8 |

|---|---|

Molecular Formula |

C24H26N2O16S |

Molecular Weight |

630.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(2S)-2-carboxy-1-[(2E)-2-[(2R)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-5-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C24H26N2O16S/c27-15-7-13-10(6-16(15)41-24-20(30)19(29)18(28)17(42-24)8-40-43(37,38)39)5-14(23(35)36)26(13)2-1-9-3-11(21(31)32)25-12(4-9)22(33)34/h1-3,6-7,12,14,17-20,24,28-30H,4-5,8H2,(H5,27,31,32,33,34,35,36,37,38,39)/t12-,14+,17-,18-,19+,20-,24-/m1/s1 |

InChI Key |

OZXPZOHWSFDUDY-RYGANQNKSA-N |

Isomeric SMILES |

C\1[C@@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)[O-])O)O)O)C(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)COS(=O)(=O)[O-])O)O)O)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Identity of Prebetanin and its Commonly Associated Active Ingredient, β-Sitosterol

Introduction

The query for the chemical structure of "Prebetanin" presents a point of ambiguity, as the name is associated with two distinct chemical entities. Primarily, this compound is identified as a specific betacyanin, a natural pigment found in plants like beetroot. However, the name is also linked to commercial dietary supplements where the principal active ingredient is β-sitosterol, a widely studied phytosterol. This guide will first delineate the chemical structure of the betacyanin this compound. Subsequently, a comprehensive technical overview of β-sitosterol will be provided, addressing its chemical structure, biological activities, and mechanisms of action, in line with the interests of researchers and professionals in drug development.

This compound: The Betacyanin

This compound is classified as a betacyanin, a group of red-violet pigments found in certain plants.[1] It is a derivative of betalamic acid and is found in foods such as common beets and red beetroots.[1][2]

Chemical Structure and Identifiers

| Identifier | Value |

| Molecular Formula | C24H26N2O16S[3] |

| Molecular Weight | 630.53 g/mol [3] |

| SMILES | C(=C/N1c2cc(c(cc2C[C@H]1C(=O)O)O[C@H]3--INVALID-LINK--(=O)O)O3)O)O)O)O)/C4=CC(=N--INVALID-LINK--C(=O)O)C(=O)O[3] |

| InChIKey | WAVKJVFFCMUVGK-FTNGGYTGSA-N[3] |

| CAS Number | 13798-16-8[1] |

β-Sitosterol: A Prevalent Phytosterol

β-sitosterol is a plant-derived sterol with a chemical structure similar to cholesterol.[4] It is the most abundant phytosterol in the human diet and is found in a variety of plant-based foods, including vegetable oils, nuts, seeds, and legumes.[5][6] Due to its various biological activities, it is the subject of extensive research and is a common active ingredient in dietary supplements.

Chemical Structure and Identifiers of β-Sitosterol

| Identifier | Value |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[7] |

| Synonyms | β-Sitosterin, 22,23-Dihydrostigmasterol, α-Phytosterol[4] |

| Molecular Formula | C29H50O[8] |

| Molecular Weight | 414.72 g/mol [9] |

| CAS Number | 83-46-5[8] |

| PubChem CID | 222284[7] |

| SMILES String | CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C">C@HC(C)C[7] |

| InChI Key | KZJWDPNRJALLNS-VJSFXXLFSA-N[7] |

Quantitative Data on Biological Activity

| Activity | Model | Results |

| Cholesterol Reduction | Humans | Daily intake can lower total and LDL cholesterol levels.[10] |

| Benign Prostatic Hyperplasia (BPH) | Humans | 60-130 mg daily improves urinary symptoms.[10][11] |

| Anti-proliferative (Colon Cancer) | COLO 320 DM cells | IC50: 266.2 µM[5] |

| Anti-proliferative (Breast Cancer) | MDA-MB-231 cells | Induces apoptosis and activates key caspases.[12] |

| Anti-inflammatory | Human Mast Cells (HMC-1) | Inhibits production of thymic stromal lymphopoietin by blocking caspase-1 and NF-κB signaling.[13] |

Mechanism of Action and Signaling Pathways

β-sitosterol exerts its biological effects by interfering with multiple cellular signaling pathways.[5] Its mechanisms of action include anti-inflammatory, anticancer, and cholesterol-lowering effects.[5][11]

Cholesterol Absorption Inhibition: β-sitosterol's structural similarity to cholesterol allows it to compete with cholesterol for absorption in the intestines, thereby reducing blood cholesterol levels.[6]

Anti-inflammatory Activity: β-sitosterol has been shown to inhibit inflammatory pathways. For instance, it can block the NF-κB signaling pathway, which is crucial in the inflammatory response.[13]

Anticancer Effects: The anticancer properties of β-sitosterol are attributed to its influence on several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[5][14]

-

Apoptosis Induction: β-sitosterol can induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins and activating caspases.[5][12] It has been shown to inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell survival.

-

Cell Cycle Arrest: It can cause cell cycle arrest, for example at the G0/G1 or G2/M phase, by affecting the expression of cyclins and other cell cycle regulators.[14]

-

Inhibition of Proliferation: β-sitosterol can inhibit cancer cell proliferation by downregulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[14]

Experimental Protocols

Qualitative and Quantitative Analysis of β-Sitosterol

A common method for the analysis of β-sitosterol in biological matrices and commercial products is Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]

-

Sample Preparation: The protocol typically involves saponification of the sample to release the sterols from their esterified forms, followed by extraction with an organic solvent. The extract is then purified using Solid-Phase Extraction (SPE).[16]

-

GC-MS Analysis: The purified sample is injected into a gas chromatograph equipped with a capillary column (e.g., AHP-5MS). Helium is commonly used as the carrier gas. The separated compounds are then detected by a mass spectrometer, which allows for both identification based on the mass spectrum and quantification.[15]

-

Method Validation: The analytical method is validated for linearity, recovery, accuracy, precision, and repeatability. For instance, linearity can be assessed over a concentration range of 10 to 600 µg/mL, with recovery rates typically between 95.0% and 100.3%.[15]

While "this compound" can refer to a specific betacyanin pigment, the term is also associated with products containing β-sitosterol, a phytosterol of significant interest to the scientific and drug development communities. β-sitosterol exhibits a range of biological activities, including cholesterol-lowering, anti-inflammatory, and anticancer effects, which are mediated through its interaction with multiple cellular signaling pathways. Its well-defined chemical structure and the availability of established analytical methods facilitate its continued investigation for therapeutic applications.

References

- 1. Showing Compound this compound (FDB000500) - FooDB [foodb.ca]

- 2. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. β-Sitosterol - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 7. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. β-Sitosterol [webbook.nist.gov]

- 9. beta-Sitosterol | 83-46-5 [chemicalbook.com]

- 10. Beta-Sitosterol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. Beta-sitosterol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 12. Human Metabolome Database: Showing metabocard for beta-Sitosterol (HMDB0000852) [hmdb.ca]

- 13. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Identification and quantitative analysis of beta-sitosterol oxides in vegetable oils by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Prebetanin Biosynthesis Pathway in Beta vulgaris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betalains are a class of tyrosine-derived pigments found in plants of the order Caryophyllales, where they replace anthocyanins.[1] In Beta vulgaris (beetroot), these pigments are responsible for the characteristic deep red-violet color of the taproot. The biosynthesis of betalains, particularly the pathway leading to the formation of prebetanin (betanidin 5-O-β-glucoside), is a subject of significant interest due to the potent antioxidant properties of these compounds and their potential applications in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in Beta vulgaris, detailing the key enzymatic steps, regulatory mechanisms, and relevant experimental protocols.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound from tyrosine involves a series of enzymatic and spontaneous reactions. The pathway can be broadly divided into three main stages: the formation of the chromophore betalamic acid, the generation of cyclo-DOPA, and the condensation and subsequent glucosylation to form this compound.

Tyrosine Hydroxylation to L-DOPA

The initial step in the pathway is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by cytochrome P450 enzymes of the CYP76AD subfamily.[2][3][4] In Beta vulgaris, three key enzymes have been identified to perform this function:

-

CYP76AD1: This enzyme is bifunctional and plays a crucial role in the formation of red betacyanins.[2][3][4][5][6]

-

CYP76AD5 and CYP76AD6: These enzymes primarily exhibit tyrosine hydroxylase activity and are more associated with the production of yellow betaxanthins.[2][3][4][5] While they can produce L-DOPA, they are inefficient in the subsequent step required for red pigment formation.[2][3][4][5]

This enzymatic redundancy for tyrosine hydroxylation suggests a robust mechanism for the production of the primary precursor, L-DOPA.[2][3][4][5]

Divergence of the Pathway: Formation of Betalamic Acid and cyclo-DOPA

From L-DOPA, the pathway bifurcates to produce the two key intermediates required for betacyanin synthesis:

-

Betalamic Acid Formation: L-DOPA is converted to betalamic acid through the action of DOPA 4,5-dioxygenase (DODA) .[7][8][9] This enzyme catalyzes the extradiol cleavage of the aromatic ring of L-DOPA to form the unstable intermediate 4,5-seco-DOPA, which then spontaneously cyclizes to form betalamic acid.[1] Betalamic acid is the chromophore common to all betalains.[1]

-

cyclo-DOPA Formation: L-DOPA is oxidized and then cyclized to form cyclo-DOPA. This critical step is catalyzed by the bifunctional enzyme CYP76AD1 .[2][3][4][5][6] The activity of CYP76AD1 is essential for the production of the red betacyanin pigments.[1][6] Yellow beet varieties often have a mutation in the CYP76AD1 gene, leading to an inability to produce cyclo-DOPA and consequently, red pigments.[6]

Condensation and Glucosylation to Form this compound

The final steps in this compound biosynthesis involve the condensation of betalamic acid and cyclo-DOPA, followed by glucosylation:

-

Formation of Betanidin: Betalamic acid and cyclo-DOPA spontaneously condense to form the aglycone betanidin.[1]

-

Glucosylation of Betanidin: Betanidin is then glucosylated at the 5-O-position to form this compound (betanidin 5-O-β-glucoside). This reaction is catalyzed by betanidin 5-O-glucosyltransferase (B5GT) , a type of UDP-glucosyltransferase (UGT).[10][11] Another possibility is the glucosylation of cyclo-DOPA to cyclo-DOPA 5-O-glucoside by cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) , which then condenses with betalamic acid to form this compound.[11][12][13] In Beta vulgaris, a gene with high similarity to betanidin 5-GT has been identified and its expression is correlated with betacyanin synthesis.[10][11]

Data Presentation: Quantitative Insights

While comprehensive kinetic data for all enzymes in the Beta vulgaris this compound pathway is not fully available in the literature, some key quantitative information has been reported.

Table 1: Enzyme Kinetic Parameters for BvDODA

| Parameter | Value | Species | Reference |

| Km | 2.734 mM | Beta vulgaris | [1][14] |

| Vmax | 11.42 nM/s | Beta vulgaris | [1][14] |

Table 2: Betalain Content in Different Beta vulgaris Cultivars and Tissues

| Cultivar/Tissue | Betacyanin Content (mg/100g FW) | Betaxanthin Content (mg/100g FW) | Reference |

| Beetroot 'Monorubra' (hypocotyl) | 9.69 | - | [15] |

| Beetroot 'Libero' (hypocotyl) | 8.42 | - | [15] |

| Sugar beet 'Labonita' (hypocotyl) | 0.11 | - | [15] |

| Swiss chard 'Lucullus' (hypocotyl) | 0.09 | - | [15] |

| Fodder beet 'Monro' (hypocotyl) | 0.15 | - | [15] |

| Red Beetroot (general) | 364.93 mg/L (juice) | 249.40 mg/L (juice) | [16] |

| Red Beetroot (field grown) | 650-800 µg/g | - | [17] |

| Yellow Beetroot 'Tytus' (peel) | - | 1231 mg/100g DE | [18] |

| Yellow Beetroot 'Boldor' (flesh) | - | 317 mg/100g DE | [18] |

FW: Fresh Weight; DE: Dry Extract. Note that direct comparison between studies may be challenging due to different extraction and quantification methods.

Experimental Protocols

Heterologous Expression and Purification of BvDODA in E. coli

This protocol is adapted from methodologies described for the expression and purification of recombinant BvDODA.[1][14][19]

a. Gene Cloning and Vector Construction:

- The coding sequence of BvDODA (GenBank accession: AJ583017) is synthesized and cloned into an expression vector, such as pET-21a, with an N-terminal 6xHis tag.[1][14]

b. Protein Expression:

- The expression vector is transformed into E. coli BL21(DE3) cells.

- Cells are grown in a suitable medium (e.g., 2-YT) at 37°C until an OD600 of approximately 1.0 is reached.[1][14][19]

- Protein expression is induced with 1 mM IPTG, and the culture is incubated for an additional 20 hours at 25°C.[1][14]

c. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 25 mM Tris-HCl, pH 7.0, 100 mM NaCl).[1][14]

- Cells are lysed by sonication, and the cell debris is removed by centrifugation.[1][14]

- The supernatant containing the His-tagged BvDODA is loaded onto a Ni-NTA affinity column.

- The column is washed, and the protein is eluted with an imidazole gradient.

- For higher purity, a second purification step using gel filtration chromatography (e.g., Superdex 75) can be performed.[1][14]

BvDODA Enzyme Activity Assay

This protocol is based on the spectrophotometric measurement of betalamic acid formation.[1][14]

a. Reaction Mixture:

- Prepare a reaction solution containing 25 mM sodium phosphate buffer (pH 8.5), 0.5 mM FeCl2, 10 mM ascorbic acid, and varying concentrations of the substrate L-DOPA (e.g., from 0.039 mM to 2.5 mM).[1][14]

b. Enzyme Reaction:

- Add a known concentration of purified BvDODA (e.g., 20 µM) to the reaction mixture.[1][14]

- Incubate the reaction at the optimal temperature for BvDODA activity (50°C).[1]

c. Measurement:

- Monitor the formation of betalamic acid by measuring the increase in absorbance at 424 nm over time using a spectrophotometer or microplate reader.[1][14]

d. Kinetic Analysis:

- Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

- Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.[1][14]

Betalain Extraction and Quantification from Beta vulgaris Tissues

This protocol provides a general method for the extraction and spectrophotometric quantification of betalains.[16][20][21][22][23]

a. Sample Preparation:

- Fresh beetroot tissue (e.g., root, peel, petiole) is washed, peeled, and homogenized.[16][24]

- For dry weight analysis, the homogenized tissue can be dried in an oven (e.g., 100°C for 30-40 min) and then powdered.[16]

b. Extraction:

- Betalains are water-soluble pigments. Extraction can be performed using deionized water or aqueous ethanol solutions (e.g., 30-50% ethanol).[16][22]

- Mix a known weight of the powdered or fresh homogenized tissue with the extraction solvent.

- The extraction can be enhanced by methods such as maceration, orbital shaking, or ultrasound-assisted extraction.[22][23]

- After extraction, the mixture is centrifuged or filtered to remove solid debris.[21]

c. Quantification:

- The absorbance of the diluted extract is measured at 538 nm for betacyanins and 476 nm for betaxanthins using a spectrophotometer. A correction for impurities is often made by subtracting the absorbance at 600 nm.[15]

- The concentration of betacyanins and betaxanthins can be calculated using the Beer-Lambert law and their respective molar extinction coefficients.

Mandatory Visualizations

Diagram 1: Core this compound Biosynthesis Pathway

Caption: Core enzymatic and spontaneous steps in the biosynthesis of this compound from L-tyrosine in Beta vulgaris.

Diagram 2: Experimental Workflow for BvDODA Characterization

Caption: Workflow for heterologous expression, purification, and kinetic characterization of BvDODA.

Diagram 3: Regulatory Role of BvMYB1

References

- 1. Structural Insights into 4,5-DOPA Extradiol Dioxygenase from Beta vulgaris: Unraveling the Key Step in Versatile Betalain Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of recombinant Beta vulgaris 4,5-DOPA-extradiol-dioxygenase active in the biosynthesis of betalains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) | PLOS One [journals.plos.org]

- 4. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The beet R locus encodes a new cytochrome P450 required for red betalain production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Transcriptomic Analysis Reveals Key Genes Related to Betalain Biosynthesis in Pulp Coloration of Hylocereus polyrhizus [frontiersin.org]

- 8. A Genome-Wide Identification Study Reveals That HmoCYP76AD1, HmoDODAα1 and HmocDOPA5GT Involved in Betalain Biosynthesis in Hylocereus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gain-of-function mutations in beet DODA2 identify key residues for betalain pigment evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Detection of UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. ijirt.org [ijirt.org]

- 17. researchgate.net [researchgate.net]

- 18. Betaxanthin Profiling in Relation to the Biological Activities of Red and Yellow Beta vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repositorio.usp.br [repositorio.usp.br]

- 20. journalijpss.com [journalijpss.com]

- 21. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijpsat.org [ijpsat.org]

- 24. HPLC-MS(n) Identification of Betalain Profile of Different Beetroot (Beta vulgaris L. ssp. vulgaris) Parts and Cultivars. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Natural Sources and Occurrence of Prebetanin

For Researchers, Scientists, and Drug Development Professionals

Abstract: Prebetanin is a member of the betacyanin class of red-violet pigments, a subgroup of the broader betalain family of natural colorants. While its specific biological functions and quantitative distribution in nature are not extensively documented, its presence has been confirmed in a limited number of plant species within the order Caryophyllales. This guide provides a comprehensive overview of the known natural sources and occurrence of this compound, contextualized within the broader understanding of betacyanin biochemistry. Due to the scarcity of data specific to this compound, this document leverages data on related, more abundant betacyanins to provide a framework for its study. Detailed experimental protocols for the extraction and analysis of betacyanins from plant matrices are presented, alongside a generalized workflow to guide future research and development efforts.

Introduction to this compound

This compound is an organic compound classified as a betacyanin.[1] Betacyanins are water-soluble nitrogenous pigments responsible for the red to violet colors observed in certain plants, most notably in beetroot.[1][2] Structurally, this compound is a glycoside of indolium-2-carboxylic acid attached to an ethylpyridine-2,6-dicarboxylic acid derivative.[1] Its chemical formula is C24H26N2O16S, with a monoisotopic molecular weight of 630.100303484.[1]

Like other betalains, this compound is synthesized from tyrosine and is found in the vacuoles of plant cells.[3][4] The biosynthesis of betalains is a significant chemotaxonomic marker for the plant order Caryophyllales, as plants in this order produce betalains instead of anthocyanins for pigmentation.[3][4][5] Despite its confirmed existence, literature specifically detailing the bioactivity, biosynthesis, and quantitative occurrence of this compound remains exceptionally limited.[1]

Natural Sources and Occurrence

This compound has been detected in a narrow range of plant species, primarily within the Beta genus. The confirmed and likely sources are detailed below.

Confirmed Natural Sources:

While explicitly identified in these sources, this compound has not been individually quantified.[1] It is considered a minor betacyanin component compared to the highly abundant betanin.[2][6] The concentration of total betalains in beetroot can vary significantly based on the cultivar, growing conditions, and storage, with reported values ranging from 0.8 to 1.3 grams per liter in fresh juice.[6]

Potential and Broader Natural Sources of Betacyanins: Given that this compound is a betacyanin, it is plausible that it may be present in other betalain-producing plants, albeit likely in trace amounts. These sources are rich in other betacyanins and warrant investigation for the presence of this compound. Plants from the order Caryophyllales are the primary candidates for investigation.[3]

| Plant Family | Genus/Species | Common Name | Relevant Betalains Found |

| Amaranthaceae | Beta vulgaris | Beetroot, Swiss Chard | Betanin, Isobatanin, This compound , Neobetanin[2][3][6] |

| Amaranthaceae | Amaranthus spp. | Amaranth | Amaranthin, Isoamaranthin |

| Cactaceae | Opuntia spp. | Prickly Pear | Indicaxanthin, Betanin |

| Cactaceae | Hylocereus spp. | Dragon Fruit (Pitahaya) | Betanin, Phyllocactin |

| Portulacaceae | Portulaca grandiflora | Portulaca, Moss Rose | Portulacaxanthin I, II |

| Nyctaginaceae | Bougainvillea spp. | Bougainvillea | Betanidin, Betanin |

This table summarizes the occurrence of major betalains in selected families, highlighting the confirmed source of this compound. Quantitative data for this compound itself is not currently available.

Quantitative Data on Related Betacyanins in Beta vulgaris

To provide a quantitative context for researchers, the following table summarizes the concentration of total betacyanins and the major individual betacyanin, betanin, in beetroot. These values can serve as a benchmark for estimating the potential, albeit significantly lower, concentrations of this compound.

| Compound Class | Compound | Source Material | Concentration Range | Reference |

| Betacyanins | Total Betacyanins | Red Beetroot (Beta vulgaris L.) | 30.9 - 445 mg / 100 g | [7][8] |

| Betacyanins | Betanin | Red Beetroot (Beta vulgaris L.) | 30 - 60 mg / 100 g | [6] |

| Betacyanins | This compound | Red Beetroot (Beta vulgaris L.) | Detected, Not Quantified | [1] |

Experimental Protocols

Due to the lack of specific protocols for this compound, a generalized and robust methodology for the extraction and analysis of betacyanins from beetroot is provided. This protocol can be adapted for the targeted investigation of this compound.

Objective: To extract, identify, and quantify betacyanins, including this compound, from Beta vulgaris.

4.1. Extraction of Betacyanins

-

Sample Preparation: Obtain fresh beetroot. Wash, peel, and homogenize the plant material into a fine pulp using a blender. To prevent enzymatic degradation, conduct the procedure at low temperatures (e.g., on ice).

-

Solvent Extraction:

-

Macerate the homogenized pulp in an extraction solvent. A common solvent system is 80% methanol in water, adjusted to an acidic pH (e.g., pH 5.0 using a citrate buffer) to enhance stability.

-

Use a sample-to-solvent ratio of approximately 1:10 (w/v).

-

Stir the mixture at 4°C in the dark for at least 1 hour. Betalains are sensitive to light and high temperatures.

-

-

Clarification:

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet solid debris.

-

Filter the resulting supernatant through a 0.45 µm filter to remove any remaining particulate matter.

-

-

Concentration (Optional): For trace compounds like this compound, the extract can be concentrated using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

4.2. Analytical Quantification and Identification

A. Spectrophotometry:

-

Principle: A rapid method for quantifying total betacyanin content.

-

Procedure: Dilute the clarified extract with a suitable buffer. Measure the absorbance at the maximum absorption wavelength for betacyanins, which is approximately 538 nm.

-

Calculation: Use the Beer-Lambert law. The concentration (C) can be calculated as: C (mg/L) = (A × DF × MW × 1000) / (ε × l), where A is the absorbance, DF is the dilution factor, MW is the molecular weight of betanin (as a standard), ε is the molar extinction coefficient for betanin, and l is the path length of the cuvette.

B. High-Performance Liquid Chromatography (HPLC):

-

Principle: The gold standard for separating, identifying, and quantifying individual betacyanins.

-

System: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of two solvents:

-

Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure sharp peaks.

-

Solvent B: Acetonitrile or methanol with the same acid modifier.

-

-

Gradient Program: Start with a high concentration of Solvent A, and gradually increase the concentration of Solvent B to elute compounds of increasing hydrophobicity.

-

Detection: A Diode Array Detector (DAD) or UV-Vis detector set to monitor the 538 nm wavelength.

-

Identification: Identification of this compound can be achieved by comparing the retention time with a purified standard (if available) or tentatively by coupling the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) corresponding to this compound (630.1003) would confirm its presence.

Visualization of Workflows and Pathways

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029411) [hmdb.ca]

- 2. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Betalain - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. nutrivore.com [nutrivore.com]

- 7. Betalains and their applications in food: The current state of processing, stability and future opportunities in the industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biological Role of Betacyanins in Plants, with Reference to Prebetanin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Betalains are a class of water-soluble, nitrogen-containing pigments found in plants of the order Caryophyllales, where they fulfill roles in pollination, seed dispersal, and abiotic stress tolerance. They are divided into the red-violet betacyanins and the yellow-orange betaxanthins. This document provides a technical overview of the biological functions of betacyanins, a group that includes the well-known pigment betanin as well as related compounds such as prebetanin, isobetanin, and neobetanin.[1][2] While specific functional distinctions for this compound are not extensively documented, its role is understood within the broader context of betacyanin activity. This guide details the biosynthesis of these pigments, their significant antioxidant properties, and their involvement in plant stress responses. Furthermore, it outlines key experimental protocols for their extraction and analysis and presents quantitative data and relevant biochemical pathways to support further research and development.

Introduction to Betacyanins

Betacyanins are responsible for the deep red to violet colors observed in various plant tissues, such as the roots of beets (Beta vulgaris), and the flowers of bougainvillea and cacti.[1] Structurally, they are derivatives of betanidin. The most common and studied betacyanin is betanin, which is the glucoside of betanidin.[3] Other identified betacyanins include this compound, isobetanin, and neobetanin.[2][4]

Unlike anthocyanins, the other major class of red plant pigments, betalains contain nitrogen and the two are mutually exclusive in plants.[1] Betacyanins are synthesized from the amino acid tyrosine and accumulate in the cell vacuole.[3][5][6] Their primary biological roles are multifaceted, encompassing visual signaling to attract pollinators and seed dispersers, and, crucially, providing protection against oxidative damage due to their potent antioxidant capabilities.[7][8]

Betacyanin Biosynthesis Pathway

The biosynthesis of all betalains originates from the amino acid tyrosine. The pathway involves a series of enzymatic and spontaneous reactions to produce the core structures that constitute betacyanins and betaxanthins.

The key steps are:

-

Hydroxylation of Tyrosine: Tyrosine is hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). This step is catalyzed by a tyrosinase.[9][10]

-

Formation of Betalamic Acid: L-DOPA is the precursor to betalamic acid, the chromophore common to all betalains. This conversion is mediated by a DOPA-dioxygenase (DOD).[9][11]

-

Formation of cyclo-DOPA: L-DOPA can also be oxidized and cyclized to form cyclo-DOPA.[3]

-

Condensation and Glycosylation: Betanidin is formed through the spontaneous condensation of betalamic acid and cyclo-DOPA. Subsequently, betanidin is often glycosylated by a glucosyltransferase to form the more stable betanin (betanidin 5-O-β-glucoside).[11][12] this compound and other betacyanins are also derivatives formed within this pathway.[2][4]

Below is a diagram illustrating the core betacyanin biosynthetic pathway.

Biological Role in Plants

Pigmentation and Reproduction

The vibrant red-violet hues of betacyanins in flowers and fruits serve as crucial visual cues for pollinators and frugivores. This ecological function is vital for successful plant reproduction and seed dispersal, ensuring the propagation of the species.

Antioxidant Activity and Stress Response

A primary and extensively studied role of betacyanins is their function as potent antioxidants.[7] Plants synthesize these compounds to mitigate the damaging effects of reactive oxygen species (ROS), which are generated under various biotic and abiotic stress conditions such as high salinity, drought, intense light, and pathogen attack.[7][8]

-

ROS Scavenging: Betacyanins can directly scavenge free radicals, protecting cellular components like lipids, proteins, and nucleic acids from oxidative damage.[7]

-

Gene Regulation: Betanin has been shown to exhibit gene-regulatory activity, potentially through the Nrf2-dependent signaling pathway, which induces the expression of phase II enzymes and antioxidant defense mechanisms.[13]

The accumulation of betacyanins often increases in plant tissues exposed to stress, indicating their active role in the plant's defense system. For instance, wounding has been shown to significantly increase betacyanin content in red beet leaves.[7]

Quantitative Data on Betacyanins

The concentration and composition of betacyanins can vary significantly depending on the plant species, cultivar, tissue type, and environmental conditions. The table below summarizes representative data on betacyanin content in Beta vulgaris.

| Compound | Plant Source | Tissue | Concentration Range (mg/100g FW) | Reference Method | Citation |

| Betanin | Beta vulgaris (Red Beet) | Root | 260 - 436.5 | HPLC | [14] |

| Betacyanins (Total) | Beta vulgaris (Red Beet) | Root | 4.6 mg/g (DW) | Spectrophotometry | [14] |

| Betacyanins (Total) | Beta vulgaris (Red Beet) | Wounded Leaves | Up to 28 µ g/disc | Spectrophotometry | [7] |

FW: Fresh Weight; DW: Dry Weight; HPLC: High-Performance Liquid Chromatography

Experimental Protocols

Protocol: Extraction and Quantification of Betacyanins from Plant Tissue

This protocol describes a general method for the extraction and spectrophotometric quantification of total betacyanins from plant material, such as beet root.

1. Materials:

-

Plant tissue (e.g., Beta vulgaris root)

-

Extraction buffer: 80% methanol in water

-

Mortar and pestle

-

Centrifuge and tubes

-

Spectrophotometer

-

Cuvettes

2. Procedure:

-

Weigh 1.0 g of fresh plant tissue.

-

Homogenize the tissue in 10 mL of extraction buffer using a pre-chilled mortar and pestle.

-

Transfer the homogenate to a centrifuge tube.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. If necessary, repeat the extraction with the pellet and combine the supernatants.

-

Measure the absorbance of the supernatant at 538 nm using the spectrophotometer. Use 80% methanol as a blank.

-

Calculate the total betacyanin content using the Beer-Lambert law:

-

Betacyanin Content (mg/L) = (A * DF * MW * 1000) / (ε * l)

-

A = Absorbance at 538 nm

-

DF = Dilution factor

-

MW = Molecular weight of betanin (550.5 g/mol )

-

ε = Molar extinction coefficient for betanin in water (60,000 L/mol·cm)

-

l = Path length of the cuvette (typically 1 cm)

-

-

3. Workflow Diagram:

References

- 1. Betalain - Wikipedia [en.wikipedia.org]

- 2. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Betacyanins and Betaxanthins in Cultivated Varieties of Beta vulgaris L. Compared to Weed Beets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research Progress of Betalain in Response to Adverse Stresses and Evolutionary Relationship Compared with Anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Engineering Betalain Biosynthesis in Tomato for High Level Betanin Production in Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Engineering Betalain Biosynthesis in Tomato for High Level Betanin Production in Fruits [frontiersin.org]

- 13. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Prebetanin and Related Betalains: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, driving a significant need for novel anti-inflammatory agents. Betalains, a class of natural pigments found in plants like beetroot, have emerged as promising candidates. This technical guide focuses on the in-vitro anti-inflammatory properties of Prebetanin and its closely related, well-studied precursor, Betanin. While specific data for this compound is limited, the extensive research on Betanin provides a strong foundation for understanding its potential mechanisms of action. This document summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways involved in the anti-inflammatory effects of these compounds.

Betanin has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] By inhibiting these pathways, Betanin can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[1][3]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from in-vitro studies on Betanin, demonstrating its anti-inflammatory efficacy across various cell models and inflammatory stimuli.

Table 1: Inhibition of Inflammatory Mediators by Betanin in LPS-Stimulated RAW 264.7 Macrophages

| Concentration of Betanin (µM) | Inhibition of Nitric Oxide (NO) Production | Inhibition of Prostaglandin E2 (PGE2) Production | Inhibition of Interleukin-6 (IL-6) Expression | Reference |

| 1 | No significant effect | Not specified | No significant effect | [1][3] |

| 10 | Significant reduction | Not specified | Significantly reduced | [1][3] |

| 25 | 24% decrease in nuclear NF-κB | Not specified | Not specified | [3] |

| 50 | Significant reduction | Significant reduction | Significantly reduced | [1][3] |

Table 2: Effect of Betanin on Pro-inflammatory Enzyme Expression

| Cell Line | Treatment | Target Enzyme | Outcome | Reference |

| RAW 264.7 Macrophages | Betanin (1-50 µM) + LPS | iNOS | Decreased protein expression | [1] |

| RAW 264.7 Macrophages | Betanin (1-50 µM) + LPS | COX-2 | Decreased protein expression | [1] |

| Caco-2 Cells | Betanin, Vulgaxanthin I, Indicaxanthin | COX-2, iNOS | Significant downregulation | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used to assess the in-vitro anti-inflammatory potential of compounds like Betanin.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in-vitro inflammation studies. Caco-2 human colorectal adenocarcinoma cells are also utilized for investigating intestinal inflammation.[1][4]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in macrophages at concentrations typically around 0.1 to 1 µg/mL.[1][5]

-

Treatment: Cells are pre-treated with varying concentrations of Betanin (e.g., 1-50 µM) for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.[1][5]

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of NO in the cell culture supernatant is often measured using the Griess reagent, which detects nitrite, a stable product of NO.

-

Prostaglandin E2 (PGE2) and Cytokine Assays: The levels of PGE2 and pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][6][7]

Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of Betanin on the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (NF-κB, p-IκBα, MAPKs).[1]

-

Protocol:

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Betanin and a general experimental workflow for in-vitro anti-inflammatory studies.

Caption: NF-κB Signaling Pathway Inhibition by Betanin.

Caption: MAPK Signaling Pathway Inhibition by Betanin.

Caption: General Experimental Workflow.

Conclusion

The in-vitro evidence strongly supports the anti-inflammatory potential of Betanin, a close structural relative of this compound. Its ability to modulate the NF-κB and MAPK signaling pathways leads to a significant reduction in key inflammatory mediators and enzymes. The data and protocols presented in this guide provide a solid framework for researchers and drug development professionals to further investigate this compound and other betalains as potential therapeutic agents for inflammatory diseases. Future in-vitro studies should focus on directly evaluating this compound to confirm and extend these findings, paving the way for preclinical and clinical development.

References

- 1. Mitigation of LPS-Induced Inflammatory Responses Via Inhibition of NF-kB and MAPK Signaling Pathways by Betanin, a Coloring Agent [pubs.sciepub.com]

- 2. Betanin Mitigates Inflammation and Ankle Joint Damage by Subduing the MAPK/NF-κB Pathway in Arthritis Triggered by Type II Collagen in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciepub.com [sciepub.com]

- 4. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Figure 4. The effects of betanin on NF-kB signaling pathways. The cells were treated with different concentrations of betanin for 1 h and exposure to LPS 0.1 μg /ml for 1.5 h. Data are presented by means ± SD (n=3). # p<0.05, compared to the control; *p<0.05, compared to the cells treated with LPS : Mitigation of LPS-Induced Inflammatory Responses Via Inhibition of NF-kB and MAPK Signaling Pathways by Betanin, a Coloring Agent : Science and Education Publishing [pubs.sciepub.com]

- 6. Anti-inflammatory activity of betalain-rich dye of Beta vulgaris: effect on edema, leukocyte recruitment, superoxide anion and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of COX-2 activity and proinflammatory cytokines (TNF-alpha and IL-1beta) production by water-soluble sub-fractionated parts from bee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Prebetanin and Related Betalains

For Researchers, Scientists, and Drug Development Professionals

Introduction to Prebetanin and Betalain Solubility

This compound is a member of the betacyanin family, a class of red-violet betalain pigments found in plants like beetroot. Betalains are water-soluble nitrogenous pigments synthesized from the amino acid tyrosine.[1] Their solubility is a critical factor in their extraction, purification, and formulation for applications in the pharmaceutical and food industries. The inherent polarity of betalains dictates their affinity for polar solvents. However, their stability is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxygen.[2][3][4]

Qualitative Solubility of Betalains

The solubility of betalains is highest in aqueous and polar organic solvents. The principle of "like dissolves like" is fundamental to understanding their solubility profile.[5]

Table 1: Qualitative Solubility of Betalains in Different Solvents

| Solvent Class | Specific Solvents | Solubility Profile | Rationale & Citations |

| Aqueous Solvents | Water, Aqueous Buffers | High | Betalains are inherently water-soluble pigments.[1][2][6][7] Their stability in aqueous solutions is optimal in the pH range of 3 to 7.[1][2] |

| Polar Protic Solvents | Ethanol, Methanol | Moderate | Often used in aqueous mixtures (e.g., 20-50% ethanol or methanol) for extraction.[6] Higher concentrations of organic solvents can decrease the extractability of these hydrophilic pigments. |

| Polar Aprotic Solvents | Acetonitrile, DMSO | Limited Data | While polar, specific solubility data for betalains in these solvents is scarce in the reviewed literature. Their polarity suggests potential solubility, but experimental verification is required.[5] |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Due to the polar nature of betalains, they are not expected to be soluble in nonpolar solvents.[5] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][8][9]

3.1. Materials and Equipment

-

This compound (or relevant betalain) solid

-

Selected solvents (e.g., water, ethanol, methanol)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 μm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials.[5]

-

Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 μm PTFE) to remove any remaining solid particles.[8]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5][8] A pre-established calibration curve with standards of known concentrations is necessary for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, at the specified temperature.[5]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Factors Influencing Betalain Solubility and Stability

Several factors can significantly impact the solubility and stability of betalains, including this compound:

-

pH: Betalains are most stable in a pH range of 3 to 7.[1][2] Deviations outside this range can lead to degradation.

-

Temperature: Elevated temperatures can cause degradation of betalains.[2][7] For storage, lower temperatures are recommended.[2]

-

Light and Oxygen: Exposure to light and oxygen can promote the degradation of betalains.[2][6]

-

Water Activity: Lower water activity generally enhances the stability of betalains.[2][6]

Conclusion

While specific quantitative solubility data for this compound remains to be established, the qualitative solubility profile of the broader betalain class provides valuable guidance for researchers. This compound is expected to be highly soluble in water and polar organic solvents. For precise quantification of its solubility in various solvent systems, the detailed shake-flask method provided in this guide is a reliable and recommended approach. Understanding the factors that influence both solubility and stability is crucial for the successful application of this compound in research and development.

References

- 1. Betacyanins and Betaxanthins in Cultivated Varieties of Beta vulgaris L. Compared to Weed Beets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

An In-depth Technical Guide on the Thermal Stability Profile of Prebetanin

Disclaimer: Publicly available data specifically on the thermal stability of Prebetanin is limited. This guide synthesizes information on the closely related and well-studied compound Betanin, and the broader class of Betalains, to provide a comprehensive thermal stability profile that can be largely extrapolated to this compound. It is recommended that this information be supplemented with specific experimental data for this compound as it becomes available.

Introduction

This compound is a betacyanin, a class of red-violet pigments found in plants of the order Caryophyllales, most notably in beetroot (Beta vulgaris). As a natural colorant and bioactive compound, its stability is a critical parameter for its application in the food, pharmaceutical, and cosmetic industries. Thermal stability is a key determinant of its processing, storage, and shelf-life. This document provides a detailed overview of the thermal stability of this compound, drawing parallels from its isomer, Betanin, and the broader Betalain family.

Physicochemical Properties

This compound is an isomer of Betanin (Betanidin 5-O-β-D-glucoside). The stability of these pigments is significantly influenced by factors such as temperature, pH, light, and oxygen. Generally, betalains exhibit maximum stability in a pH range of 3 to 7.

Thermal Degradation Kinetics

The thermal degradation of betalains, including betanin, typically follows first-order reaction kinetics[1]. The rate of degradation is highly dependent on temperature.

Table 1: Kinetic Parameters for the Thermal Degradation of Betacyanins (as a proxy for this compound)

| Temperature (°C) | Half-life (t½) of Betanin (minutes) | Degradation Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| 30 | 495 | 1.4 x 10⁻⁴ (mg/h) | 55.39 | [2][3] |

| 61.5 | 154.3 | - | - | [4] |

| 75.5 | 47.4 | - | - | [4] |

| 85.5 | 21.7 | - | - | [4] |

| 100 | 7.3 | - | - | [4] |

Note: The degradation rate constant at 30°C was reported in different units in the source material.

Thermal Analysis Data

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial techniques for evaluating the thermal properties of compounds. While specific DSC and TGA data for pure this compound are not available, the following data for extracted betalain pigments provides insight into their thermal behavior.

Table 2: Summary of Thermal Analysis Data for Extracted Betalain Pigments

| Analysis | Observed Transitions | Interpretation |

| DSC | Endothermic peak around 120-150°C | Corresponds to the energy absorbed during the decomposition of the pigment. |

| TGA | Significant mass loss starting around 150°C | Indicates the onset of thermal decomposition of the betalain compounds. |

Source: The interpretation is based on typical DSC/TGA curves for natural pigments.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Experimental Parameters | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation to betalamic acid and cyclo-Dopa 5-O-glucoside. |

| Alkaline Hydrolysis | 0.1 M NaOH at room temperature for 2 hours | Rapid degradation and color change. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Potential for oxidative cleavage of the chromophore. |

| Thermal Degradation | Solid-state heating at 100°C for 48 hours; Solution heating at 80°C for 2 hours | Formation of decarboxylated and dehydrogenated derivatives. |

| Photodegradation | Exposure to UV light (254 nm) and visible light for 24 hours | Photochemical degradation leading to loss of color. |

Thermal Degradation Pathways

The thermal degradation of this compound is expected to follow pathways similar to Betanin, which primarily involve hydrolysis, decarboxylation, and dehydrogenation.

Caption: Proposed thermal degradation pathways of this compound.

Experimental Protocols

-

Preparation of this compound Solution: Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., pH 5.0 citrate buffer).

-

Heat Treatment: Aliquot the stock solution into sealed, amber glass vials. Place the vials in a temperature-controlled water bath or oven at various temperatures (e.g., 60, 70, 80, 90°C).

-

Sampling: At predetermined time intervals, remove a vial from the heat source and immediately cool it in an ice bath to quench the degradation reaction.

-

Analysis: Analyze the concentration of the remaining this compound using a stability-indicating HPLC-UV method at 538 nm.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (k). The half-life (t½) can be calculated as 0.693/k. The activation energy (Ea) can be determined from an Arrhenius plot of ln(k) versus 1/T.

Caption: Workflow for thermal degradation kinetics study.

-

Sample Preparation: Accurately weigh 2-5 mg of purified this compound powder into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Scan: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events, such as melting and decomposition.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound powder into a TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Thermal Scan: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition and the percentage of mass loss at different temperatures.

Conclusion

The thermal stability of this compound is a critical factor for its practical applications. Based on data from the closely related compound Betanin and the broader class of Betalains, it can be concluded that this compound is susceptible to thermal degradation, particularly at temperatures above 60°C. The degradation follows first-order kinetics and proceeds through pathways of hydrolysis, decarboxylation, and dehydrogenation. For optimal stability, it is recommended to store and process this compound at low temperatures and within a pH range of 3-7, with protection from light and oxygen. The provided experimental protocols offer a framework for conducting detailed thermal stability studies on this compound to establish its specific degradation profile.

References

pH Stability of Prebetanin in Aqueous Solutions: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Prebetanin is a member of the betacyanin family, a class of natural red-violet pigments found in plants like beetroot.[1][2] While specific research on the pH stability of this compound is limited, extensive data exists for the closely related and most abundant betacyanin, Betanin. This guide leverages the comprehensive knowledge of Betanin's stability as a proxy to provide a detailed understanding of the expected pH stability range for this compound in aqueous solutions. Betalains, including betacyanins, are known to be stable within a pH range of 3 to 7.[2]

Quantitative Data Summary

The stability of betacyanins is significantly influenced by the pH of the aqueous solution. The following tables summarize the quantitative data on the stability of these pigments at various pH levels.

Table 1: General pH Stability Range for Betacyanins

| pH Range | Stability Observation | Reference |

| 3 - 7 | Generally stable | [2] |

| 4.0 - 6.0 | Most stable range | [3] |

| 5 - 6 | Optimal pH range for maximum stability | [4] |

| < 3 | Degradation rate increases | [4] |

| > 7 | Degradation occurs, leading to a yellowish-brown color | [5] |

| > 8 | Spectrophotometric peak shifts from 435 nm to 549 nm | [6] |

| 10 - 11 | Significant degradation of major betalains (except neobetanin) after 3 days | [6] |

Table 2: Half-life (t½) of Betanin at Different pH Values and Temperatures

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 5.0 | 100 | 14.5 minutes | [3] |

| 5.0 | 25 | 1150 minutes (in an unprotected model system) | [3] |

| 5.5 | 70 | 2.34 hours | [7] |

| 4.5 | 85 | 2 hours | [7] |

| 6.1 | 25 | 53 hours (Betacyanin) | [8] |

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies designed to assess the stability of betacyanins under different conditions.

Spectrophotometric Analysis of pH Stability

A common method to evaluate the stability of betalains involves monitoring the changes in their UV-Vis absorption spectra over time at different pH values.

-

Sample Preparation: A solution of the betalain extract is prepared. For instance, a concentrated beetroot extract is obtained and stored in dark containers at 4°C.[9]

-

pH Adjustment: The pH of the betalain solution is adjusted using appropriate buffer systems to cover a wide range (e.g., pH 2 to 11).[6]

-

Incubation: The samples are incubated at a controlled temperature (e.g., 25°C) for a specific duration.[8]

-

Measurement: The absorbance of the solution is measured at the maximum absorption wavelength for betacyanins (around 535-538 nm) at regular intervals.[7][10]

-

Data Analysis: The percentage of pigment retention is calculated to determine the stability. Degradation kinetics are often modeled using a first-order reaction to calculate the half-life of the pigment.[7][8]

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

HPLC is employed to separate and quantify the parent betacyanin and its degradation products, providing a more detailed understanding of the degradation pathways.

-

Instrumentation: A standard HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or photodiode array) is used.

-

Mobile Phase: A gradient elution is typically performed using a binary solvent system, such as 5% aqueous formic acid (solvent A) and acetonitrile (solvent B).[9]

-

Detection: The elution is monitored at specific wavelengths corresponding to betacyanins (e.g., 532 nm) and their degradation products like betalamic acid.[6][9]

-

Analysis: The concentration changes of betanin and its degradation products, such as betalamic acid and cyclodopa-5-O-glycoside, are monitored over time to calculate degradation and regeneration rate constants.[11]

Visualization of Key Processes

General Workflow for pH Stability Testing

The following diagram illustrates a typical experimental workflow for assessing the pH stability of betacyanins.

Caption: Experimental workflow for pH stability analysis.

Betanin Degradation Pathway at Alkaline pH

Under alkaline conditions, betanin can undergo hydrolysis, leading to the formation of betalamic acid and cyclo-dopa-5-O-glucoside.

Caption: Betanin degradation at alkaline pH.

Conclusion

The pH of an aqueous solution is a critical factor influencing the stability of this compound. Based on the extensive data available for the closely related betacyanin, Betanin, it can be concluded that this compound is most stable in the slightly acidic to neutral pH range of 4.0 to 6.0.[3] Deviations from this range, particularly towards highly acidic or alkaline conditions, will likely lead to significant degradation. These findings are crucial for the formulation and development of products containing this compound, ensuring its efficacy and stability. Further studies focusing specifically on this compound are warranted to confirm these extrapolated stability characteristics.

References

- 1. mdpi.com [mdpi.com]

- 2. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pH-dependent stability of major betalains in the encapsulated beetroot extracts (Beta vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the degradation of betanin obtained from beetroot using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Betalain–Chickpea Protein Particles Produced by Freeze Drying and Spray Drying: Physicochemical Aspects, Storage Stability, and In Vitro Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Prebetanin: A Technical Guide to a Core Component of the Natural Food Colorant E162

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of prebetanin, a key betacyanin pigment found within the natural food colorant E162, commonly known as Beetroot Red. While betanin is the most abundant and well-studied pigment in this class, this compound (betanin 6'-O-sulphate) represents a significant component with distinct structural characteristics. This document synthesizes the current understanding of this compound, including its chemical structure, physicochemical properties, and its place within the broader context of betalain chemistry. Given the limited research focusing exclusively on this compound, this guide extrapolates from the extensive data available for betanin and the betacyanin class of compounds. It details established protocols for the extraction and purification of betalains, which are applicable for the isolation of this compound. Furthermore, it reviews the stability of these pigments under various conditions and discusses their known biological activities and relevant signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize the full spectrum of compounds within E162.

Introduction to this compound and E162

The food additive E162, or Beetroot Red, is a natural colorant derived from the juice of red beets (Beta vulgaris)[1][2][3]. Its vibrant red-violet hue is attributed to a class of water-soluble nitrogenous pigments called betalains[4][5][6]. Betalains are categorized into two main groups: the yellow-orange betaxanthins and the red-violet betacyanins[6][7][8]. The principal betacyanins found in beetroot are betanin, isobetanin, neobetanin, and this compound[6][7][8][9]. While betanin is the most prevalent and extensively studied of these, this compound is a structurally distinct and important constituent.

This compound is chemically identified as betanin 6'-O-sulphate[1][10]. This structural modification, the addition of a sulfate group to the glucose moiety of betanin, alters its chemical properties and may influence its stability and biological activity. As a component of E162, this compound is approved for use in food products in numerous jurisdictions, including the European Union and the United States, falling under the general safety acceptance of beetroot-derived colorants[2][11][12].

Chemical Structure and Physicochemical Properties

The core structure of all betacyanins is betanidin. Glycosylation and acylation of betanidin give rise to the various betacyanin derivatives[5][13]. Betanin itself is betanidin 5-O-β-glucoside[5][14][15]. This compound is a sulfated derivative of betanin.

Table 1: Chemical and Physical Properties of this compound and Betanin

| Property | This compound | Betanin |

| Systematic Name | (2S)-4-[(E)-2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid | (2S)-4-[(E)-2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid |

| Molecular Formula | C24H26N2O16S[1] | C24H26N2O13[15] |

| Molar Mass | 630.53 g/mol [10] | 550.47 g/mol [15] |

| CAS Number | 13798-16-8[1] | 7659-95-2[15] |

| Color | Red-violet[6][16] | Bright bluish-red to blue-violet (pH dependent)[11] |

| Solubility | Water-soluble[4] | Water-soluble[2][4] |

| Absorption Maximum (λmax) | ~538 nm[16] | ~537 nm[16] |

Note: Properties for this compound are based on available database information and inferences from the properties of betacyanins. Detailed experimental data for isolated this compound is limited.

Caption: Comparative structures of Betanin and this compound.

Experimental Protocols: Extraction and Purification

Specific protocols for the isolation of this compound are not widely published. However, methods developed for the extraction and purification of betanin and other betalains from beetroot can be effectively employed, followed by chromatographic separation to isolate this compound.

General Extraction of Betalains (including this compound)

This protocol describes a conventional solvent extraction method. Novel methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have also been shown to be effective[6][9][17].

Objective: To extract a crude mixture of betalains from beetroot.

Materials:

-

Fresh red beetroot

-

Ethanol (30-50% aqueous solution)[6]

-

Citric acid (for acidification)

-

Blender or homogenizer

-

Centrifuge

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Protocol:

-

Sample Preparation: Wash and peel fresh beetroots. Dice the beetroot into small pieces.

-

Homogenization: Homogenize the diced beetroot with a 30-50% aqueous ethanol solution in a 1:3 (w/v) ratio. The addition of citric acid to lower the pH to between 3 and 5 can improve stability by inhibiting oxidative enzymes[6].

-

Extraction: Agitate the mixture at room temperature for 30-60 minutes, protected from direct light[6].

-

Centrifugation: Centrifuge the homogenate at 4000 x g for 15 minutes to separate the solid material.

-

Filtration: Filter the supernatant to remove any remaining particulate matter.

-

Concentration: Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.

Caption: General workflow for the extraction of betalains.

Purification of this compound

Purification of individual betacyanins from the crude extract is typically achieved using chromatographic techniques.

Objective: To isolate this compound from a crude betalain extract.

Materials:

-

Crude betalain extract

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a preparative or semi-preparative column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water with formic or trifluoroacetic acid)

-

Fraction collector

-

Lyophilizer

Protocol:

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the crude extract onto the cartridge.

-

Wash with water to remove sugars and other polar impurities.

-

Elute the betalains with an aqueous methanol solution.

-

-

HPLC Separation:

-

Further purify and separate the betalains using reversed-phase HPLC[9][18].

-

A gradient elution is typically used, for example, with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

The gradient may run from 5% B to 30% B over 30 minutes.

-

Monitor the eluent at the absorption maximum of betacyanins (~538 nm)[16].

-

-

Fraction Collection and Identification:

-

Collect the fractions corresponding to the different peaks.

-

Due to its sulfate group, this compound is expected to be more polar than betanin and thus may have a different retention time.

-

Identify the fraction containing this compound using analytical techniques such as LC-MS to confirm the mass-to-charge ratio (m/z) corresponding to this compound[19].

-

-

Lyophilization:

-

Lyophilize the purified fraction to obtain this compound as a dry powder.

-

Stability of this compound

Table 2: Factors Affecting the Stability of Betacyanins

| Factor | Effect on Stability | Optimal Conditions |

| pH | Highly pH-dependent. Degradation occurs at very low (<3) and high (>7) pH levels.[7][20] | Most stable in the pH range of 3 to 7.[7][20] |

| Temperature | Thermally labile. Degradation rate increases with temperature.[6][21] | Best preserved at low temperatures (refrigeration or freezing).[7][21] |

| Light | Sensitive to light, which accelerates degradation through photo-oxidation.[20][21] | Storage in the dark or in opaque packaging is recommended.[21] |

| Oxygen | Susceptible to oxidative degradation.[20] | Anaerobic conditions or the presence of antioxidants (e.g., ascorbic acid) can enhance stability.[13][20] |

| Water Activity (aw) | Stability is influenced by water activity in solid and semi-solid systems.[20] | Optimal stability is generally found at low water activity.[20] |

Biological Activity and Signaling Pathways

Betalains, including betanin, are known for their potent antioxidant and anti-inflammatory properties[5][8][22][23]. It is reasonable to infer that this compound contributes to these biological effects observed in beetroot extracts.

Antioxidant Activity

Betacyanins are excellent electron donors and can scavenge a variety of reactive oxygen species (ROS)[5][23]. This activity is attributed to the phenolic and cyclic amine groups in their structure[14].

Anti-inflammatory and Gene-Regulatory Activity

Betanin has been shown to modulate key signaling pathways involved in inflammation and cellular defense.

-

Nrf2-ARE Pathway: Betanin can induce the translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus. This transcription factor then binds to the Antioxidant Response Element (ARE), upregulating the expression of various protective enzymes, including glutathione S-transferases (GSTs) and heme oxygenase-1 (HO-1)[5][8].

-

NF-κB Pathway: Betanin has been reported to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a downregulation of pro-inflammatory cytokines such as TNF-α and interleukins[8][22].

Caption: Putative signaling pathways modulated by betacyanins.

Regulatory Status and Safety

Beetroot Red (E162) is permitted for use as a food colorant in the European Union under Regulation (EC) No 1333/2008 and is listed as exempt from certification in the United States under Title 21 of the Code of Federal Regulations (21 CFR 73.40)[11][12]. The European Food Safety Authority (EFSA) re-evaluated beetroot red (E162) and concluded that it is not a safety concern at the reported use levels, although an Acceptable Daily Intake (ADI) was not established due to limited toxicological data on the specific extract[12]. The safety assessment covers the entire mixture of pigments extracted from beetroot, including this compound.

Conclusion and Future Directions

This compound is an integral, sulfated component of the natural food colorant E162. While it shares many characteristics with the more abundant betanin, its unique chemical structure warrants further investigation. The protocols and data presented in this guide, largely based on the broader class of betacyanins, provide a solid foundation for researchers. Future studies should focus on the isolation of pure this compound to allow for a detailed characterization of its specific physicochemical properties, stability profile, and biological activities. Such research will enable a more complete understanding of the individual contributions of each betacyanin to the overall properties of Beetroot Red and could unveil novel applications for this compound in the food, pharmaceutical, and cosmetic industries.

References

- 1. Prebetanine | C24H26N2O16S | CID 102155793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infocons.org [infocons.org]

- 3. consoinfo.org [consoinfo.org]

- 4. Betalain - Wikipedia [en.wikipedia.org]

- 5. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]